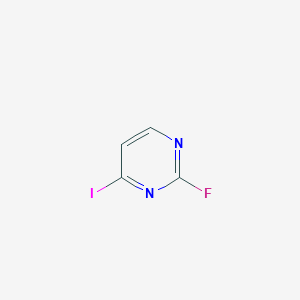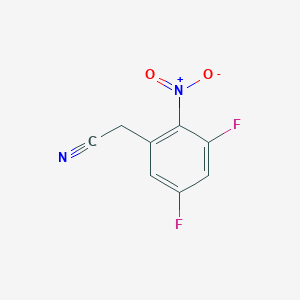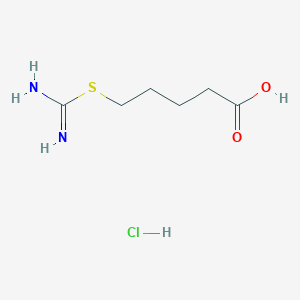
2-氟-4-碘嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring Pyrimidines are a class of organic compounds that are widely recognized for their role in biological systems, particularly as components of nucleic acids
科学研究应用
2-Fluoro-4-iodopyrimidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, leading to changes in the function of these proteins .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their interaction with protein kinases .
Result of Action
The inhibition of protein kinases by pyrimidine derivatives can lead to changes in cell growth, differentiation, migration, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-fluoropyrimidine. This can be achieved by reacting 2-fluoropyrimidine with iodine and a suitable oxidizing agent, such as silver oxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of 2-Fluoro-4-iodopyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions: 2-Fluoro-4-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, the reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The fluorine and iodine atoms can participate in oxidation and reduction reactions, altering the electronic properties of the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typical conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
相似化合物的比较
2-Fluoro-4-iodopyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-5-iodopyridine: Another fluorinated iodopyridine with the iodine atom at a different position.
2,4,5-Trifluoro-6-iodopyrimidine: A more heavily fluorinated pyrimidine with different reactivity and properties.
Uniqueness: 2-Fluoro-4-iodopyrimidine is unique due to the specific positioning of the fluorine and iodine atoms on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
2-fluoro-4-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUXLKLFXILYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806392-49-3 |
Source


|
| Record name | 2-fluoro-4-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dimethoxybenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2466719.png)
![4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2466720.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)

![4-(dimethylsulfamoyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B2466729.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)



![8-[(3-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2466736.png)
![2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID](/img/structure/B2466737.png)

